Murrayafoline B
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Overview
Description
Murrayafoline B is a natural product found in Murraya euchrestifolia with data available.
Scientific Research Applications
Synthesis and Chemical Structure
- Murrayafoline B has been synthesized through palladium-catalyzed oxidative cyclization, constructing its unique carbazole skeleton. This synthesis approach provides insights into the structural complexity and potential chemical modifications of this compound (Kutz, Schmidt, & Knölker, 2016).
Potential Therapeutic Applications
Cancer Research:
- Murrayafoline A, a closely related compound, shows potential as a chemotherapeutic agent for colon cancer treatment by antagonizing Wnt/beta-catenin signaling and promoting degradation of intracellular beta-catenin (Choi et al., 2010).
- Carbazole alkaloids, including Murrayafoline A, demonstrate cytotoxic properties against various cancer cell lines, suggesting a potential role in cancer therapy (Itoigawa et al., 2000).
- Anti-tumor effects of liposomes containing Murrayafoline A against liver cancer cells in both 2D and 3D cultured models indicate its potential in cancer treatment research (Pham et al., 2022).
Anti-inflammatory Properties:
- Murrayafoline A derivatives show inhibitory effects on the production of pro-inflammatory cytokines, suggesting anti-inflammatory properties (Thuy et al., 2013).
Cardiovascular Research:
- Alterations in contractions and L-type Ca2+ currents by Murrayafoline-A in rat ventricular myocytes indicate a potential role in cardiovascular research (Son et al., 2014).
Vascular Cell Research:
- Murrayafoline A induces a G0/G1-phase arrest in platelet-derived growth factor-stimulated vascular smooth muscle cells, suggesting its role in atherosclerosis and restenosis research (Han et al., 2015).
Other Potential Applications
Antifungal Properties:
- Derivatives of Murrayafoline A show antifungal properties against Cladosporium cucumerinum, indicating the potential for development into antifungal agents (Cuong et al., 2008).
Larvicidal Activity:
- Carbazole alkaloids, including Murrayafoline A, exhibit strong larvicidal activity against the dengue fever mosquito, Aedes aegypti (Sukari et al., 2013).
Properties
CAS No. |
100108-68-7 |
---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-1-ol |
InChI |
InChI=1S/C19H21NO2/c1-11(2)5-6-14-17(22-4)8-7-13-15-9-12(3)10-16(21)19(15)20-18(13)14/h5,7-10,20-21H,6H2,1-4H3 |
InChI Key |
HADDQVPXMQAUDK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)O)NC3=C2C=CC(=C3CC=C(C)C)OC |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)NC3=C2C=CC(=C3CC=C(C)C)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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